molecular formula C11H14BrNO B8602552 3-Bromo-5-(cyclohexyloxy)pyridine

3-Bromo-5-(cyclohexyloxy)pyridine

Cat. No. B8602552
M. Wt: 256.14 g/mol
InChI Key: RVLWVLXRCDRUSF-UHFFFAOYSA-N
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Patent
US06890935B2

Procedure details

Under an argon atmosphere, sodium (750 mg, 31.75 mmol) was added to refluxing cyclohexanol (15 mL). The mixture was refluxed until complete consumption of sodium. The remaining cyclohexanol was removed by a stream of argon to give a white solid, which was dissolved in N-methyl-pyrrolidinone (16 mL). After addition of 3,5-dibromopyridine (3 g, 12.66 mmol), the mixture was stirred and heated at 90° C. for 1 h, then cooled to room temperature, poured into cold (5° C.) water (60 mL), and extracted with diethyl ether (3×50 mL). The combined organic phases were washed with water (25 mL) and then brine (25 mL), then dried (MgSO4), filtered and concentrated by rotary evaporation to give 6.2 g of an orange oil, which was purified by column chromatography, eluting with cyclohexane/ethyl acetate (95/5, v/v). Selected fractions containing the product were concentrated via rotary evaporation to give 1.6 g (50%) of a light-yellow oil.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Quantity
16 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1([OH:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14](Br)[CH:15]=1.O>CN1CCCC1=O>[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([O:8][CH:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH:15]=1 |^1:0|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1(CCCCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
16 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The remaining cyclohexanol was removed by a stream of argon
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (25 mL), then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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